molecular formula C18H19N3O B5005993 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5005993
M. Wt: 293.4 g/mol
InChI Key: OEYDEQAMUAYMPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with simpler precursors. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring suggests a planar region of the molecule, while the tetrahydro prefix indicates that this ring system is fully saturated (i.e., it contains no double bonds). The amino, methoxy, methyl, and nitrile groups would be attached to this ring system in the positions indicated by the numbers in the compound’s name .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo reactions involving the breaking of the carbon-oxygen bond, the methyl group could take part in reactions involving the carbon-hydrogen bond, and the nitrile group could undergo reactions that involve the carbon-nitrogen triple bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, its melting and boiling points would depend on the strengths of the intermolecular forces it experiences, and its reactivity would be influenced by the presence and positions of its functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity. Such research could provide valuable information about this compound and its potential applications .

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-3-8-16-14(9-11)17(15(10-19)18(20)21-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-9H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDEQAMUAYMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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